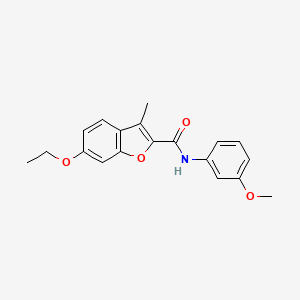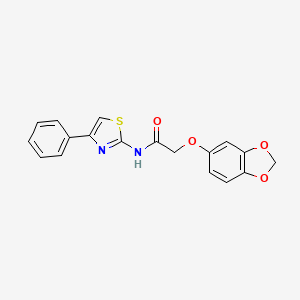
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is known for its potential biological activities.
Preparation Methods
The synthesis of 6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-benzofuran-2-carboxylic acid and 3-methoxyaniline.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to form the desired amide.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as 6-ethoxy-N-(3-methoxyphenyl)-2-methyl-4-quinolinamine and 6-ethoxy-N-(3-methoxyphenyl)-3-tosylquinolin-4-amine share structural similarities.
Uniqueness: The presence of the ethoxy and methoxy groups, along with the benzofuran core, imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-8-9-16-12(2)18(24-17(16)11-15)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21) |
InChI Key |
OYEVMIVRANAZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11166468.png)
![N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11166472.png)
![3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B11166473.png)
![6-chloro-9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11166488.png)
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11166492.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11166496.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11166506.png)
![3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11166512.png)
![2-chloro-3-[(4-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11166514.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166518.png)
![2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11166523.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide](/img/structure/B11166524.png)

